molecular formula C25H16Cl2N2S B15055696 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile

Katalognummer: B15055696
Molekulargewicht: 447.4 g/mol
InChI-Schlüssel: PKXJLHGVXHKPKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with thiophenol to form 2-(benzylthio)benzyl chloride. This intermediate is then reacted with 2-chlorobenzaldehyde and 4-chlorobenzaldehyde in the presence of a base to form the desired nicotinonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-methylphenyl)nicotinonitrile
  • 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-fluorophenyl)nicotinonitrile

Uniqueness

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C25H16Cl2N2S

Molekulargewicht

447.4 g/mol

IUPAC-Name

2-benzylsulfanyl-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C25H16Cl2N2S/c26-19-12-10-18(11-13-19)24-14-21(20-8-4-5-9-23(20)27)22(15-28)25(29-24)30-16-17-6-2-1-3-7-17/h1-14H,16H2

InChI-Schlüssel

PKXJLHGVXHKPKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.